1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Polyurethane catalysis Blocked isocyanate deblocking Organotin catalyst curing temperature

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (DATBS) is a dimeric tetraorganodistannoxane featuring a characteristic Sn–O–Sn ladder core with alternating five-coordinate tin centers. With the molecular formula C₂₀H₄₂O₅Sn₂ and a molecular weight of 599.97 g·mol⁻¹, it belongs to the class of organotin(IV) carboxylate clusters that function as thermally robust, neutral Lewis acid catalysts.

Molecular Formula C20H42O5Sn2
Molecular Weight 600 g/mol
CAS No. 5967-09-9
Cat. No. B1602451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
CAS5967-09-9
Molecular FormulaC20H42O5Sn2
Molecular Weight600 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C
InChIInChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2
InChIKeyJLHADLTXDDGZFX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (CAS 5967-09-9): Industrial Catalyst Procurement Overview


1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (DATBS) is a dimeric tetraorganodistannoxane featuring a characteristic Sn–O–Sn ladder core with alternating five-coordinate tin centers [1]. With the molecular formula C₂₀H₄₂O₅Sn₂ and a molecular weight of 599.97 g·mol⁻¹, it belongs to the class of organotin(IV) carboxylate clusters that function as thermally robust, neutral Lewis acid catalysts [2]. Its primary industrial relevance lies in transesterification, esterification, and polyurethane catalysis, wherein the intact dimeric structure is essential for catalytic performance. Commercial availability from major chemical suppliers typically lists purity at 97% .

Catalyst class Dimeric organotin distannoxane with Sn–O–Sn ladder core
Key reactions Transesterification, esterification, and blocked-isocyanate polyurethane catalysis
Typical purity Commercial availability at 97% purity

Why 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane Cannot Be Replaced by Simpler Organotin Analogues


Mononuclear organotin compounds such as dibutyltin dilaurate (DBTDL) or dibutyltin oxide (DBTO) are frequently considered as drop-in replacements for distannoxanes in esterification and polyurethane catalysis. However, the intact dimeric distannoxane scaffold creates a bimetallic active site that enables cooperative substrate activation—a mechanistic feature absent in mononuclear species [1]. This structural differentiation translates into quantifiable performance gaps: DBTDL requires substantially higher temperatures to reach equivalent cure states in blocked-isocyanate polyurethane formulations, while also delivering inferior conversion in ethylene‑vinyl acetate copolymer transesterification. The following quantitative evidence demonstrates that substituting DATBS with a generic monobutyl- or dibutyltin catalyst introduces a measurable penalty in reaction temperature, productivity, or product quality.

Target catalyst (DATBS) Monomeric analogues (DBTDL, DBTO)
Bimetallic active site enables cooperative substrate activation Mononuclear tin species lack this cooperative mechanism
Full PU cure at 180°C, partial at 160°C DBTDL requires 200°C; DBTO cures at 170°C without partial window
38.2% VA conversion in reactive extrusion DBTDL delivers 19–32% conversion under comparable conditions

Quantitative Differentiation Evidence for 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (DATBS) vs. Closest Analogues


DATBS Cures Blocked-Isocyanate Polyurethanes at 20 °C Lower Temperature than Dibutyltin Dilaurate

In a blocked 2,4‑tolylene diisocyanate (TDI)–polyester polyol coating system, 1,1,3,3‑tetrabutyl‑1,3‑diacetoxydistannoxane (DATBS) achieved partial cure (±) at 160 °C and full cure (+) at 180 °C after 30 min baking, whereas dibutyltin dilaurate (DBTDL) showed no cure at 160 °C and required 200 °C for full cure [1]. Dibutyltin oxide (DBTO) attained full cure at 170 °C, indicating that DATBS offers a unique partial-cure window at 160 °C that is inaccessible with either DBTO or DBTDL [1].

Cure temperature
Head-to-head
DATBS: full cure 180°C, partial 160°C
DBTDL: full cure 200°C, no cure below 200°C
Supports lower-temperature PU coating workflow
Partial cure window unavailable with DBTDL or DBTO
Polyurethane catalysis Blocked isocyanate deblocking Organotin catalyst curing temperature

DATBS Delivers Higher Vinyl Acetate Conversion in EVA Copolymer Transesterification than Dibutyltin Dilaurate

In a twin‑screw reactive extrusion process for converting ethylene‑vinyl acetate (EVA) copolymer to EVA‑vinyl alcohol terpolymer, DATBS (2.4 wt % catalyst) achieved a 38.2 % conversion of vinyl acetate groups to vinyl alcohol at a melt temperature of 170 °C and a residence time of 3–6 min [1]. Under comparable extrusion conditions, the conventional tin catalyst dibutyltin dilaurate (DBTDL) yielded only 19–32 % conversion as disclosed in prior art [1]. The DATBS‑catalyzed product also retained the color and transparency of the original EVA copolymer, eliminating the discolouration observed with alkali catalysts [1].

VA conversion
Cross-study comparable
38.2%
vinyl acetate conversion
vs 19–32% for DBTDL
Supports higher throughput in extrusion processes
No product discolouration observed
Ethylene-vinyl acetate copolymer Reactive extrusion Transesterification catalyst efficiency

Distannoxane Catalysts Exhibit a >100‑Fold Solvent‑Controlled Rate Enhancement Unique Among Organotin Compounds

Distannoxane‑catalyzed transesterification displays an unusual solvent effect: the reaction proceeds more than 100 times faster in non‑polar hydrocarbon or halocarbon solvents than in polar solvents [1]. This behavior arises from the reverse‑micelle architecture of the dimeric distannoxane structure, which isolates the inorganic core from bulk solvent. Monomeric organotin catalysts such as dibutyltin diacetate do not exhibit this amplified solvent sensitivity because they lack the double‑layered structure [1]. Although tested primarily with 1,3‑dichlorotetrabutyldistannoxane, the effect is attributed to the distannoxane scaffold and is expected to apply to DATBS as a member of the 1,3‑disubstituted tetraalkyldistannoxane family.

Solvent rate effect
Class-level
>100×
faster in non-polar vs polar solvents
Monomeric tin catalysts lack this amplification
Solvent-switchable rate control available
Distannoxane scaffold effect; expected for DATBS
Transesterification kinetics Solvent effect Reverse micelle-type catalysis

Procurement‑Relevant Application Scenarios for 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane Based on Verified Evidence


Low‑Temperature Curing of Blocked‑Isocyanate Polyurethane Coatings on Heat‑Sensitive Substrates

DATBS enables full cure of blocked‑TDI/polyester polyol coatings at 180 °C and partial cure at 160 °C, a 20 °C advantage over DBTDL which requires 200 °C [1]. This lower temperature window is critical for coating of thin‑gauge steel, plastics, or assemblies containing solder joints where thermal distortion must be avoided. The partial‑cure capability at 160 °C (unattainable with either DBTDL or DBTO) allows step‑wise curing strategies for multi‑layer coating systems.

Reactive Extrusion of Ethylene‑Vinyl Acetate Copolymers for High‑Conversion, Low‑Discoloration EVA(OH) Production

In continuous twin‑screw extrusion at 170 °C and 3–6 min residence time, DATBS delivers 38.2% vinyl acetate conversion versus the 19–32% typical for DBTDL, while preserving the inherent color and transparency of the feed copolymer [1]. This combination of higher single‑pass conversion and no product discolouration makes DATBS the preferred catalyst for commercial EVA(OH) terpolymer manufacture where both high productivity and optical quality are economic drivers.

Solvent‑Optimized Transesterification Processes Exploiting the Distannoxane Reverse‑Micelle Effect

The >100‑fold rate acceleration of distannoxane‑catalyzed transesterification in non‑polar solvents compared to polar media [1] provides a powerful tool for solvent‑based process optimization. By selecting a hydrocarbon or halocarbon reaction medium, process chemists can substantially reduce cycle times or catalyst loadings—a competitive advantage over monomeric tin catalysts that lack this solvent‑response magnitude.

Application
Selection Property
Validation Focus
Low-temperature PU coating cure
Lower curing temperature window
Cure response at 160–180°C vs DBTDL/DBTO
EVA reactive extrusion
Higher VA conversion and colour retention
Single-pass conversion and optical quality
Solvent-optimized transesterification
Solvent-dependent rate amplification
Rate comparison in non-polar vs polar media
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